molecular formula C19H31N5O2 B12046014 8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-08-0

8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12046014
CAS No.: 476481-08-0
M. Wt: 361.5 g/mol
InChI Key: CDRWOCWMGUBVGN-UHFFFAOYSA-N
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Description

8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an allylamino group and a decyl chain, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The allylamino group is introduced via a nucleophilic substitution reaction with an allylamine.

    Cyclization: The formation of the purine ring system is accomplished through a cyclization reaction involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the allylamino group to an amine.

    Substitution: The allylamino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Shares the purine ring system but lacks the allylamino and decyl groups.

    7-Decyl-3-methylxanthine: Similar structure but without the allylamino group.

    3-Methyl-7-allyl-8-quinolinamine: Contains the allylamino group but differs in the rest of the structure.

Uniqueness

8-(Allylamino)-7-decyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its allylamino group and decyl chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

476481-08-0

Molecular Formula

C19H31N5O2

Molecular Weight

361.5 g/mol

IUPAC Name

7-decyl-3-methyl-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C19H31N5O2/c1-4-6-7-8-9-10-11-12-14-24-15-16(21-18(24)20-13-5-2)23(3)19(26)22-17(15)25/h5H,2,4,6-14H2,1,3H3,(H,20,21)(H,22,25,26)

InChI Key

CDRWOCWMGUBVGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C

Origin of Product

United States

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